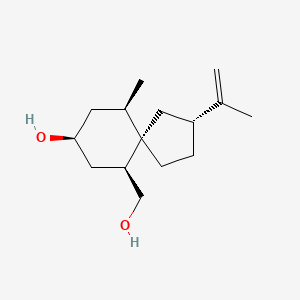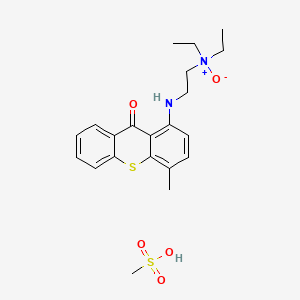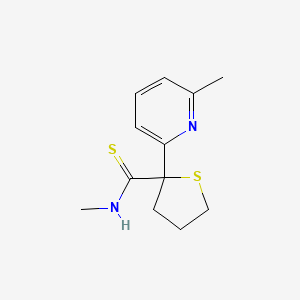
LUF6000
Vue d'ensemble
Description
Applications De Recherche Scientifique
LUF6000 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study allosteric modulation of G protein-coupled receptors.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Target of Action
LUF6000, also known as 2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine, is an allosteric modulator of the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .
Mode of Action
This compound enhances the efficacy of agonists at the A3AR . It increases the maximal efficacy of the A3AR agonist 2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamide as well as adenosine . Interestingly, this compound can convert a nucleoside A3AR antagonist into an agonist .
Biochemical Pathways
The molecular mechanism of action of this compound involves the deregulation of signaling proteins including PI3K, IKK, IκB, Jak-2, and STAT-1, resulting in decreased levels of NF-κB, which is known to mediate inflammatory effects . Pathway analysis highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 .
Pharmacokinetics
It is known that this compound is an orally active compound .
Result of Action
This compound administration induces an anti-inflammatory effect . It downregulates A3AR expression levels in the peripheral blood mononuclear cells (PBMCs) of osteoarthritis-induced rats . Moreover, this compound induced a slight stimulatory effect on the number of normal white blood cells and neutrophils .
Action Environment
The action of this compound is species-dependent . It has been shown to substantially enhance agonist efficacy at human, dog, and rabbit A3ARs but provided only weak activity at mouse A3ARs . This indicates that the environment, including the specific species and cellular context, can influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
LUF6000 plays a crucial role in biochemical reactions by enhancing the efficacy of agonists at the A3 adenosine receptor. It interacts with various enzymes, proteins, and biomolecules, including the A3AR, which is a G protein-coupled receptor. This compound enhances the binding affinity of the endogenous ligand adenosine to the A3AR, leading to increased receptor activation . This interaction is characterized by an allosteric modulation mechanism, where this compound binds to a site distinct from the orthosteric ligand binding site, thereby altering the receptor’s conformation and enhancing its activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to modulate gene expression, cell signaling pathways, and cellular metabolism. In HL-60 cells, this compound upregulates both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Additionally, it enhances the efficacy of A3AR agonists, leading to increased intracellular calcium levels and cAMP production . These effects contribute to the compound’s anti-inflammatory properties and its potential therapeutic applications in inflammatory diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A3 adenosine receptor, where it acts as a positive allosteric modulator. This binding increases the receptor’s affinity for adenosine, thereby enhancing the receptor’s activation and downstream signaling pathways . This compound has been shown to convert certain A3AR antagonists into agonists, further demonstrating its unique allosteric modulation properties . The compound’s effects on gene expression and signaling proteins, such as PI3K, IKK, IκB, Jak-2, and STAT-1, result in decreased levels of NF-κB, a key mediator of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its allosteric enhancement properties over extended periods . Long-term studies have shown that this compound can induce sustained anti-inflammatory effects in various cell models, with minimal degradation observed . These findings suggest that this compound is a stable compound with long-lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound induces anti-inflammatory effects in experimental models of arthritis and liver inflammation at specific dosages . Higher doses of this compound have been associated with increased efficacy, but also with potential toxic effects, such as alterations in white blood cell counts and neutrophil levels . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors that modulate eicosanoid metabolism, such as PPAR . Pathway analysis has identified critical signaling molecules, including IL-6 and IL-17, that are regulated by this compound . These interactions contribute to the compound’s overall effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the A3 adenosine receptor, which is expressed in various cell types . This compound’s ability to enhance receptor activation and signaling pathways further affects its distribution within cells and tissues .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the A3 adenosine receptor, which is found in the plasma membrane and intracellular compartments . The compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are crucial for this compound’s ability to modulate receptor activity and downstream signaling pathways.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de LUF6000 implique la formation de la structure de base de l'imidazoquinoléine, suivie de l'introduction des groupes cyclohexyle et dichlorophényle. Les étapes clés comprennent :
Formation du noyau Imidazoquinoléine : Cela est généralement obtenu par une réaction de cyclisation impliquant un précurseur approprié.
Introduction de substituants : Les groupes cyclohexyle et dichlorophényle sont introduits par des réactions de substitution nucléophile.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des voies de synthèse mentionnées ci-dessus, l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, et la garantie de la conformité aux réglementations de sécurité et environnementales industrielles.
Analyse Des Réactions Chimiques
Types de réactions
LUF6000 subit principalement :
Réactions de substitution : Impliquant le remplacement d'atomes d'hydrogène par d'autres substituants.
Réactions d'oxydation et de réduction : Modification de l'état d'oxydation du composé.
Réactifs et conditions courantes
Réactions de substitution : Impliquent généralement des réactifs tels que des agents halogénants et des nucléophiles.
Réactions d'oxydation et de réduction : Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés substitués de this compound, tandis que les réactions d'oxydation et de réduction peuvent conduire à des modifications des groupes fonctionnels présents sur la molécule .
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier la modulation allostérique des récepteurs couplés aux protéines G.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires, du cancer et d'autres affections.
Industrie : Applications potentielles dans le développement de nouveaux médicaments et d'agents thérapeutiques
Mécanisme d'action
This compound exerce ses effets en modulant le récepteur de l'adénosine A3, un récepteur couplé aux protéines G impliqué dans divers processus physiologiques. Le composé augmente l'efficacité des agonistes à ce récepteur en se liant à un site allostérique, ce qui augmente l'affinité du récepteur pour son ligand endogène, l'adénosine. Cette modulation conduit à des effets en aval sur les voies de signalisation, notamment l'inhibition des cytokines inflammatoires et la régulation des réponses immunitaires .
Comparaison Avec Des Composés Similaires
LUF6000 est unique en sa capacité à agir comme un modulateur allostérique du récepteur de l'adénosine A3. Les composés similaires comprennent :
This compound se distingue par ses propriétés spécifiques de modulation allostérique, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(3,4-dichlorophenyl)-3H-imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVRSIGHHSDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470994 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890087-21-5 | |
| Record name | LUF6000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LUF6000 is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) [, , , , , , , ]. Unlike agonists that directly activate the receptor, this compound enhances the binding and signaling of the endogenous agonist, adenosine, to the A3AR [, , , , , , , ]. This interaction ultimately leads to downstream effects like the modulation of signaling proteins such as PI3K, IKK, IκB, Jak-2, and STAT-1, ultimately decreasing the levels of NF-κB, a key mediator of inflammatory responses [].
A: this compound's mechanism as a PAM offers potential advantages over direct agonists. It acts selectively in areas with elevated adenosine levels, such as inflamed tissues or tumor microenvironments []. This targeted action could potentially minimize off-target effects associated with systemic A3AR activation.
A: Studies using molecular modeling and mutagenesis revealed that this compound binds to an extrahelical, lipid-facing pocket distinct from the orthosteric site where adenosine binds []. This allosteric site is located within a region encompassing transmembrane domains 1 and 7, as well as helix 8 of the A3AR [].
A: Molecular modeling suggests that the planar 1H-imidazo[4,5-c]quinolinamine ring system of this compound participates in π-π stacking interactions with tyrosine residues (Y2847.55 and Y2938.54) in the binding pocket []. Additionally, the exocyclic amine of this compound forms a crucial hydrogen bond with Y2847.55 []. Replacing these amine groups with heteroatoms lacking hydrogen bonding capability significantly reduces allosteric enhancement, highlighting their importance for this compound's activity [].
A: Interestingly, the allosteric effects of this compound are species-dependent [, , , ]. While it demonstrates potent enhancing activity with canine and rabbit A3ARs, it shows little to no effect on mouse or rat A3ARs []. This species-dependent pharmacology underscores the importance of careful species selection in preclinical research.
A: Yes, structure-activity relationship (SAR) studies involving modifications at the 4-amino and 2 positions of this compound have been conducted []. These modifications aimed to enhance the compound's allosteric effects. Several derivatives demonstrated increased potentiation of agonist efficacy and decreased agonist dissociation rates, indicating successful optimization [].
A: this compound exhibits anti-inflammatory effects in several animal models. It has demonstrated efficacy in rat models of adjuvant-induced arthritis and monoiodoacetate-induced osteoarthritis []. Additionally, this compound effectively reduced inflammation in a mouse model of concanavalin A-induced liver inflammation [].
A: While this compound shows promise, challenges remain. Its species-dependent activity necessitates careful consideration in preclinical studies [, , , ]. Thorough investigation of its pharmacokinetic properties, potential off-target effects, and long-term safety profile is crucial for its translational development.
ANone: this compound is currently in the preclinical research phase. Further research, including extensive in vivo studies and toxicology assessments, is needed before it can advance to clinical trials.
A: Future research should focus on optimizing the pharmacokinetic properties of this compound and developing derivatives with improved potency and selectivity []. Understanding the precise molecular mechanisms underlying its species-dependent activity is crucial [, , ]. Exploring its therapeutic potential in other disease models, particularly those characterized by localized inflammation or immune dysregulation, could pave the way for novel therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)






![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)
